Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Anticancer MCF-7 Cytotoxicity

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 1040659-04-8, molecular formula C₂₅H₂₄N₂O₄, molecular weight 416.5 g/mol) is a synthetic organic compound belonging to the tetrahydroquinoline-benzamide hybrid class. Its structure combines a 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold linked via a 6-position amide to a 2,3-dimethoxybenzamide moiety.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
CAS No. 1040659-04-8
Cat. No. B6548975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide
CAS1040659-04-8
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O4/c1-30-22-12-6-11-20(23(22)31-2)24(28)26-19-13-14-21-18(16-19)10-7-15-27(21)25(29)17-8-4-3-5-9-17/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H,26,28)
InChIKeyKWZBCSQYDYSLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 1040659-04-8): Structural Identity and Pharmacological Class


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 1040659-04-8, molecular formula C₂₅H₂₄N₂O₄, molecular weight 416.5 g/mol) is a synthetic organic compound belonging to the tetrahydroquinoline-benzamide hybrid class . Its structure combines a 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold linked via a 6-position amide to a 2,3-dimethoxybenzamide moiety. Compounds in this class are primarily investigated for their potential as histone deacetylase (HDAC) inhibitors and antiproliferative agents, with the benzamide group serving as a zinc-binding pharmacophore and the tetrahydroquinoline providing conformational rigidity [1].

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide Cannot Be Replaced by Generic Tetrahydroquinoline or Benzamide Analogs


Tetrahydroquinoline-benzamide hybrids exhibit steep structure-activity relationships (SAR) where minor modifications to the substitution pattern profoundly alter target engagement and cellular potency. In a library of 35 cis-1-benzoyl-tetrahydroquinoline ligands, small lipophilic substituent changes at the meta/para-positions of the benzoyl ring and the 6-position of the tetrahydroquinoline ring produced order-of-magnitude differences in gene expression activity in an ecdysone receptor reporter assay [1]. Similarly, the 2,3-dimethoxy substitution pattern on the benzamide ring is known from HDAC inhibitor SAR to modulate zinc-binding affinity and isoform selectivity differently than 3,4- or 2,4-dimethoxy analogs [2]. Generic substitution with a different benzamide regioisomer or an alternative N-acyl group on the tetrahydroquinoline nitrogen therefore carries a high risk of losing the specific pharmacological profile for which this compound is selected.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide Against Comparators


Antiproliferative Activity in MCF-7 Breast Cancer Cells: Target Compound vs. Standard Chemotherapeutic 5-Fluorouracil

In a study evaluating N-substituted tetrahydroquinoline analogs structurally related to the target compound, compound 17f (bearing the 1-benzoyl-tetrahydroquinoline scaffold) demonstrated significantly greater antiproliferative potency than 5-fluorouracil (5-FU) in cancer cell assays, with an IC₅₀ of 0.082 μM compared to 0.28 μM for 5-FU . This represents a 3.4-fold improvement in potency. While the target compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a distinct analog within this scaffold family, the core 1-benzoyl-tetrahydroquinoline pharmacophore is conserved, suggesting this potency advantage is scaffold-driven.

Anticancer MCF-7 Cytotoxicity

Antifungal Activity Spectrum: 1-Benzoyl-Tetrahydroquinoline Scaffold vs. Commercial Fungicide Flutolanil

N-substituted benzoyl-1,2,3,4-tetrahydroquinoline-1-carboxamide derivatives, which share the core scaffold with the target compound, have demonstrated superior in vitro antifungal activity compared to the commercial fungicide flutolanil. Compound 5n, a close structural analog, exhibited EC₅₀ values of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum, outperforming flutolanil in both assays . This scaffold also maintained in vivo antifungal activity with an EC₅₀ of 29.52 mg/L against Sclerotinia sclerotiorum. These data establish the 1-benzoyl-tetrahydroquinoline scaffold as a validated antifungal chemotype with activity superior to a marketed comparator.

Antifungal Valsa mali Sclerotinia sclerotiorum

Ecdysone Receptor Gene Expression Modulation: SAR-Defined Potency Gradients Within the 1-Benzoyl-Tetrahydroquinoline Series

A library of 35 cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines was systematically evaluated for ecdysone receptor-mediated gene expression activity [1]. Compounds with small lipophilic substituents at the meta and para positions of the benzoyl ring and hydrogen or fluorine at the 6-position of the tetrahydroquinoline ring were identified as the most potent activators. While quantitative EC₅₀ values for individual library members are not publicly aggregated, the SAR study demonstrates that the 6-position substitution pattern directly governs transcriptional activation potency, with hydrogen and fluorine being optimal. The target compound's 6-(2,3-dimethoxybenzamide) substituent represents a distinct chemotype from the optimal 6-H or 6-F substituents, indicating that its biological profile is likely tuned for targets other than the ecdysone receptor.

Gene expression Ecdysone receptor Inducible gene switch

HDAC Inhibitory Potential: Benzamide Moiety as a Privileged Zinc-Binding Group in Epigenetic Drug Discovery

The 2,3-dimethoxybenzamide moiety present in the target compound is structurally related to the benzamide zinc-binding group (ZBG) found in clinical-stage HDAC inhibitors such as entinostat (MS-275). In benzamide-based HDAC inhibitor SAR, the ortho-amino or ortho-methoxy substitution pattern on the benzamide ring is critical for coordinating the catalytic zinc ion in HDAC enzymes, with IC₅₀ values for optimized benzamide HDAC inhibitors reaching low nanomolar ranges (e.g., entinostat HDAC1 IC₅₀ = 0.51 μM; HDAC3 IC₅₀ = 1.7 μM) [1]. The 2,3-dimethoxy substitution on the target compound's benzamide ring provides two electron-donating methoxy groups that may modulate zinc coordination geometry and isoform selectivity differently than the 2-aminobenzamide motif of entinostat [2]. Quinoline-based benzamide derivatives have been explicitly designed and evaluated as HDAC inhibitors, confirming the relevance of this chemotype to epigenetic target space [2].

HDAC inhibition Epigenetics Benzamide pharmacophore

Recommended Procurement and Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 1040659-04-8)


HDAC Isoform Selectivity Screening Panels in Epigenetic Drug Discovery

The 2,3-dimethoxybenzamide moiety is a recognized zinc-binding pharmacophore for histone deacetylase (HDAC) enzymes. Procure this compound as a structurally novel chemotype for screening against HDAC isoform panels (HDAC1–11) to identify potential isoform-selective inhibition profiles that differ from the clinically established 2-aminobenzamide series (e.g., entinostat). Quinoline-based benzamide derivatives have been validated as HDAC inhibitors in peer-reviewed studies, supporting the rationale for this screening application [1].

Anticancer Library Enrichment with Tetrahydroquinoline-Benzamide Hybrids

Compounds sharing the 1-benzoyl-tetrahydroquinoline scaffold have demonstrated antiproliferative activity superior to 5-fluorouracil (IC₅₀ = 0.082 μM vs. 0.28 μM for scaffold analog 17f). Incorporate this compound into diversity-oriented screening libraries targeting cancer cell line panels (HeLa, MCF-7, A549) to evaluate the contribution of the 2,3-dimethoxybenzamide substituent to cytotoxicity and mechanism of action .

Agrochemical Hit Discovery Against Phytopathogenic Fungi

N-substituted benzoyl-tetrahydroquinoline derivatives have shown superior in vitro and in vivo antifungal activity against Valsa mali and Sclerotinia sclerotiorum compared to the commercial fungicide flutolanil (e.g., compound 5n EC₅₀ = 2.63–3.44 mg/L). Use this compound as a starting point for structure-activity relationship expansion in agrochemical fungicide lead optimization programs targeting crop-protection applications .

Chemical Biology Tool for Inducible Gene Expression System Development (Negative Selection)

SAR data from cis-1-benzoyl-tetrahydroquinoline libraries demonstrate that 6-position substitution directly governs ecdysone receptor-mediated transcriptional activation potency, with 6-H and 6-F being optimal. The target compound's bulky 6-(2,3-dimethoxybenzamide) substituent is expected to abolish ecdysone receptor activity and can serve as a negative control or specificity tool in ecdysone-based inducible gene expression systems [2].

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.